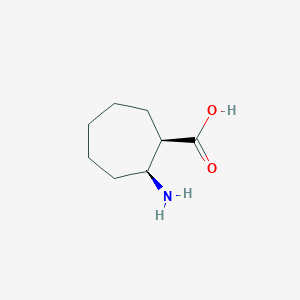

(1R,2S)-2-aminocycloheptane-1-carboxylic acid

Description

(1R,2S)-2-Aminocycloheptane-1-carboxylic acid is a carbocyclic β-amino acid featuring a seven-membered cycloheptane ring with amino and carboxylic acid groups at the 1 and 2 positions, respectively. Its stereochemistry and ring size confer unique conformational rigidity and hydrogen-bonding capabilities, making it valuable in peptide design and materials science. Synthesized via enzymatic resolution strategies, such as CALB-catalyzed hydrolysis , this compound is part of a broader family of cyclic β-amino acids with varying ring sizes (C5–C8) .

Properties

IUPAC Name |

(1R,2S)-2-aminocycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYSUVFRBTZYIQ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370449 | |

| Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522644-03-7 | |

| Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

The synthesis of enantiomerically pure (1R,2S)-2-aminocycloheptane-1-carboxylic acid often begins with resolving racemic mixtures using chiral resolving agents. For example, (S)-α-phenylethylamine has been employed to form diastereomeric salts with intermediates, enabling separation via fractional crystallization. In a representative procedure, ethyl 2-oxocycloheptanecarboxylate is condensed with (S)-α-phenylethylamine in toluene at 70°C, followed by reduction with sodium borohydride to yield a diastereomerically enriched amino ester . Subsequent treatment with 2,3-dibenzoyl-d-tartaric acid (DBTA) in acetonitrile selectively crystallizes the target diastereomer, achieving >97% ee after recrystallization .

This method’s efficacy hinges on solvent polarity and temperature control during crystallization, as higher polar solvents (e.g., acetonitrile) improve salt solubility differences between diastereomers .

Asymmetric Catalysis with Chiral Palladium Complexes

Asymmetric hydrogenation of cyclic enamine precursors offers a catalytic route to the target compound. Palladium on carbon (Pd/C) in methanol under hydrogen gas (1.05 atm) reduces ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cycloheptanecarboxylate to the corresponding amine with retention of configuration. Optimal conditions involve 10% Pd/C at 45°C for 5–6 hours, yielding 89% of the amine intermediate . Subsequent hydrolysis in 10% HCl at 70°C for 4 hours affords this compound without racemization, as confirmed by NMR monitoring .

Critical Factors:

-

Catalyst Loading: 10% Pd/C ensures complete hydrogen uptake within 6 hours.

-

Temperature Control: Hydrolysis below 80°C prevents epimerization at the α-carbon .

[2+2] Photocycloaddition for Ring Construction

A photochemical approach constructs the cycloheptane ring via [2+2] cycloaddition between chiral uracil derivatives and ethylene. Irradiation of a bicyclic uracil precursor at 300 nm in dichloromethane generates a cyclobutane intermediate, which undergoes acid-mediated ring expansion to form the seven-membered ring . While this method originally produced cyclobutane-based amino acids, analogous protocols apply to cycloheptane systems by adjusting the diene precursor and reaction time. The photocycloaddition step achieves 33% overall yield with >97% ee, though scalability remains challenging due to stringent UV light requirements .

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Photocycloaddition | UV light (300 nm), CH₂Cl₂, 24h | 33% | >97% |

| Ring Expansion | H₂SO₄, 60°C, 12h | 20% | >97% |

Stereochemical Control via Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines asymmetric catalysis with in situ racemization to maximize yields. For instance, a palladium-catalyzed hydrogenation of a keto-enamine precursor in tetrahydrofuran (THF) at 30°C achieves 90% conversion to the (1R,2S)-isomer. The use of a chiral phosphine ligand (e.g., (R)-BINAP) induces enantioselectivity, while mild acidic conditions (pH 5–6) facilitate substrate racemization, ensuring a single stereochemical outcome .

Optimized DKR Parameters:

Crystallization and Purification Techniques

Final purification often involves multiple recrystallizations to achieve pharmaceutical-grade purity. For example, crude this compound hydrochloride is dissolved in a 3:1 acetonitrile-water mixture and cooled to −20°C, yielding needle-like crystals after 12 hours. Four recrystallizations reduce impurity levels to <0.1%, as verified by HPLC (C18 column, 0.03 M phosphate buffer:methanol = 85:15) .

Purification Data:

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, stereoselectivity, and scalability:

| Method | Overall Yield | ee | Scalability | Key Challenge |

|---|---|---|---|---|

| Diastereomeric Salt Formation | 78% | >97% | High | Labor-intensive crystallization |

| Asymmetric Hydrogenation | 89% | 94% | Moderate | Catalyst cost |

| Photocycloaddition | 33% | >97% | Low | UV equipment requirements |

| Dynamic Kinetic Resolution | 90% | 94% | High | pH control during racemization |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antifungal Activity

Cispentacin is recognized for its potent antifungal properties. It has been isolated from Bacillus cereus and exhibits strong activity against various strains of Candida, including Candida albicans and Candida krusei. The compound showed a 50% inhibitory concentration (IC50) ranging from 6.3 to 12.5 µg/ml against clinical isolates of C. albicans and demonstrated effective therapeutic efficacy in immunocompromised mice models with lethal lung infections caused by this fungus .

Table 1: Antifungal Efficacy of Cispentacin

| Pathogen | IC50 (µg/ml) | Therapeutic Efficacy |

|---|---|---|

| Candida albicans | 6.3 - 12.5 | Effective in systemic infections |

| Candida krusei | Not specified | Effective in vitro |

| Trichophyton mentagrophytes | Weak activity | Not effective |

Peptide Synthesis and Foldamer Chemistry

Cispentacin and its derivatives are utilized in the synthesis of peptides and foldamers. The unique cyclic structure of cispentacin allows it to be incorporated into peptide sequences, enhancing their conformational stability and biological activity. Research indicates that oligomers constructed with cispentacin exhibit significant helical folding characteristics, which can be altered by the introduction of different linear residues .

Case Study: Hybrid Foldamers

A study demonstrated that incorporating (1R,2S)-2-aminocycloheptane-1-carboxylic acid into peptide chains significantly influenced the conformational bias towards helical structures, thus providing insights into the design of more effective peptide-based therapeutics .

Structural Biology and Drug Design

The structural properties of cispentacin have implications for drug design, particularly as a scaffold for creating inhibitors targeting specific enzymes such as proteases involved in viral replication. For instance, cyclic β-amino acids similar to cispentacin have been explored as potential inhibitors for the SARS-CoV-2 main protease, showcasing their versatility in addressing contemporary health challenges .

Table 2: Applications in Drug Design

| Application | Target | Outcome |

|---|---|---|

| Antifungal agent | Candida spp. | High efficacy against infections |

| Peptide synthesis | Various bioactive peptides | Improved stability and activity |

| Viral protease inhibition | SARS-CoV-2 Mpro | Potential lead compounds identified |

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- Ring Size and Conformation : Smaller rings (C4–C6) exhibit greater conformational rigidity due to increased ring strain, while larger rings (C7–C8) adopt more flexible conformations. For example, cyclobutane derivatives form rigid, planar structures with intra-residue hydrogen bonds, whereas cycloheptane derivatives favor twisted boat conformations .

- Synthesis Efficiency : Yields decrease with increasing ring size, likely due to steric hindrance and reduced enzymatic specificity for larger substrates .

Pharmacological Activity

- Cyclopentane Derivatives: Fluorinated analogs like (1R,2S)-anti-2-FACPC are used in PET imaging due to their high tumor-to-brain uptake ratios mediated by system L amino acid transporters .

- Cycloheptane Analogues: Limited direct pharmacological data exist, but their flexibility may enhance membrane permeability compared to smaller rings.

Material Science

- Self-Assembly: Cyclobutane-based β-peptides form nano-fibers and gels via rigid, strand-type conformations stabilized by six-membered hydrogen-bonded rings . In contrast, cycloheptane derivatives may exhibit less predictable aggregation due to conformational flexibility.

- Thermal Stability: Cyclohexane derivatives (e.g., cis-2-aminocyclohexanecarboxylic acid) show higher melting points (210–212°C) than cycloheptane analogs (185–187°C), correlating with ring strain and packing efficiency .

Stereochemical and Solubility Considerations

- Stereochemistry: The (1R,2S) configuration is critical for biological activity. For instance, (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride exhibits distinct solubility and crystallinity compared to its diastereomers .

- Solubility : Cycloheptane derivatives generally display lower aqueous solubility than smaller rings (e.g., cyclopentane), likely due to increased hydrophobicity .

Biological Activity

(1R,2S)-2-aminocycloheptane-1-carboxylic acid is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications for drug design and development, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a seven-membered cycloheptane ring with an amino group at the first carbon and a carboxylic acid group at the second carbon. Its unique stereochemistry contributes to its biological interactions and potential therapeutic applications.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, preventing substrate interaction and subsequent catalysis. This mechanism is particularly relevant in modulating metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways that are crucial in neurological functions and disease states.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that related compounds can inhibit bacterial growth and exhibit antifungal properties.

- Neuroprotective Properties : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

- Antitumor Activity : Preliminary studies indicate that this compound may influence cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Enantiomer | Seven-membered ring; distinct stereochemistry | Enzyme inhibition; receptor modulation |

| (1S,2R)-2-Aminocyclohexane-1-carboxylic acid | Enantiomer | Six-membered ring; different biological effects | Antimicrobial; potential for drug design |

| 2-Aminocyclopentane-1-carboxylic acid | Five-membered | Smaller ring structure; altered steric effects | Limited activity compared to cycloheptanes |

| (1R,2R)-2-Aminocyclohexanecarboxylic Acid | Enantiomer | Different stereochemistry; used in asymmetric synthesis | Varies widely in biological activity |

Study on Enzyme Inhibition

A study investigated the interaction of this compound with a specific protease enzyme. The results indicated that the compound significantly inhibited enzyme activity, suggesting its potential role as a therapeutic agent in conditions where protease activity is dysregulated.

Neuroprotective Effects

In another study focusing on neuroprotection, this compound was administered to models of neurodegeneration. The findings demonstrated a reduction in oxidative stress markers and improved neuronal survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing (1R,2S)-2-aminocycloheptane-1-carboxylic acid with high stereochemical purity?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [3+2] cycloaddition or Diels-Alder reactions, followed by resolution of stereoisomers. For example, enantiomerically pure analogs (e.g., cyclohexane derivatives) are synthesized using chiral auxiliaries or enzymatic resolution . Key steps include:

- Stereochemical control : Use of chiral catalysts (e.g., L-proline derivatives) or diastereomeric salt formation with resolving agents like R-(+)-α-methylbenzylamine .

- Functionalization : Introduction of the carboxylic acid and amine groups via nucleophilic substitution or reductive amination.

- Validation : Confirm stereochemistry using chiral HPLC (e.g., Chiralpak IA/IB columns) or X-ray crystallography .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm cyclopropane ring geometry and substituent positions. IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) groups .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles, steric strain, and electronic distribution in the cyclopropane ring .

- Database cross-referencing : Validate IUPAC names and CAS numbers via PubChem or EPA DSSTox .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during synthesis be resolved?

- Methodological Answer :

- Root-cause analysis : Compare reaction conditions (e.g., solvent polarity, temperature) affecting diastereoselectivity. For example, polar aprotic solvents (DMF, DMSO) may stabilize transition states favoring the (1R,2S) configuration .

- Alternative routes : Employ kinetic vs. thermodynamic control strategies. For instance, low-temperature reactions favor kinetic products, while prolonged heating may lead to thermodynamic equilibration .

- Case study : In trans-cyclohexane dicarboxylic acid synthesis, cis-trans isomerization via base-catalyzed epimerization resolved stereochemical mismatches .

Q. What experimental designs are recommended to assess stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- pH-dependent stability : Prepare buffered solutions (pH 1–13) and analyze decomposition products (e.g., decarboxylation or ring-opening) using LC-MS .

- Key findings : Cyclopropane derivatives are generally stable in neutral conditions but prone to ring-opening under strong acids/bases .

Q. How can researchers address gaps in toxicity and ecological impact data for this compound?

- Methodological Answer :

- In vitro assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK-293 cells) and Ames test for mutagenicity .

- Environmental modeling : Use EPA EPI Suite to predict bioaccumulation (logP = 1.35) and biodegradability .

- Literature gaps : No carcinogenicity data per ACGIH/NTP/OSHA classifications; prioritize in vivo studies for chronic exposure risks .

Data Contradiction Analysis

Q. Conflicting reports on cyclopropane ring stability: How to reconcile experimental vs. computational predictions?

- Methodological Answer :

- Experimental validation : Compare DFT-predicted bond dissociation energies (BDEs) with empirical thermogravimetric analysis (TGA). For example, cyclopropane rings in related compounds show BDEs ~80 kcal/mol but degrade at >150°C in TGA .

- Controlled studies : Isolate variables (e.g., substituent effects) by synthesizing analogs with methyl/fluoro groups and comparing stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.